physical and chemical properties of 5-Bromo-7-chloro-2,3-dihydro-benzodioxine
physical and chemical properties of 5-Bromo-7-chloro-2,3-dihydro-benzodioxine
An In-depth Technical Guide to 5-Bromo-7-chloro-2,3-dihydro-benzodioxine
Abstract
5-Bromo-7-chloro-2,3-dihydro-benzodioxine is a halogenated heterocyclic compound featuring the 1,4-benzodioxine core structure. This scaffold is of significant interest in medicinal chemistry and materials science due to its presence in numerous biologically active molecules and its utility as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic pathway, detailed spectroscopic characterization, chemical reactivity, and potential applications of this compound. The information is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies to facilitate its use in a laboratory setting.
Molecular Overview and Core Structure
The foundational structure is the 2,3-dihydro-1,4-benzodioxine ring system, which consists of a benzene ring fused to a 1,4-dioxane ring. In this specific molecule, the benzene ring is substituted with a bromine atom at position 5 and a chlorine atom at position 7. This substitution pattern imparts specific electronic and steric properties that are crucial for its reactivity and potential biological interactions.
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Systematic IUPAC Name: 5-Bromo-7-chloro-2,3-dihydrobenzo[b][1][2]dioxine
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CAS Number: 936249-25-1[1]
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Molecular Formula: C₈H₆BrClO₂[1]
The presence of two different halogen atoms at meta positions to each other, combined with the electron-donating nature of the fused ether ring, creates a unique electronic environment on the aromatic core, making it a valuable building block for further chemical elaboration.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, purification, and application in synthesis. The key properties of 5-Bromo-7-chloro-2,3-dihydro-benzodioxine are summarized below.
| Property | Value | Source |
| Molecular Weight | 249.49 g/mol | [1] |
| Monoisotopic Mass | 247.92397 Da | [1] |
| Melting Point | 56.5 - 58 °C | [1] |
| Appearance | Solid (predicted) | |
| XLogP3 | 3.0 | [1] |
| Topological Polar Surface Area (TPSA) | 18.5 Ų | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Solubility and Stability: Based on its high XLogP3 value, the compound is predicted to be poorly soluble in water and highly soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, and acetone. It is expected to be stable under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[3][4]
Synthesis and Characterization Workflow
While specific literature on the synthesis of this exact molecule is sparse, a robust pathway can be designed based on established organic chemistry principles for forming the benzodioxine ring and performing electrophilic aromatic substitution.
Proposed Synthetic Pathway: Halogenation of a Benzodioxine Precursor
The most direct approach involves the sequential halogenation of the commercially available 2,3-dihydro-1,4-benzodioxine. The ether linkages of the dioxine ring are an ortho-, para-directing group, activating the aromatic ring for electrophilic substitution. This allows for controlled introduction of the halogen atoms.
Experimental Protocol:
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Monochlorination (Step 1): To a solution of 2,3-dihydro-1,4-benzodioxine (1.0 eq) in a suitable solvent like acetic acid or DCM at 0 °C, add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench with a saturated solution of sodium thiosulfate, extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The primary product will be 6-chloro-2,3-dihydro-1,4-benzodioxine.
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Bromination (Step 2): Dissolve the crude 6-chloro-2,3-dihydro-1,4-benzodioxine (1.0 eq) in DCM. Cool the solution to 0 °C. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise. The chloro and dioxine groups will direct the incoming electrophile (Br⁺) to the C5 position. Stir at room temperature for 8-12 hours, monitoring by TLC.
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Work-up and Purification: Perform an aqueous work-up similar to Step 1. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-Bromo-7-chloro-2,3-dihydro-benzodioxine.
Causality Behind Experimental Choices:
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NCS and NBS: These reagents are chosen as they are solid, easy-to-handle sources of electrophilic halogens (Cl⁺ and Br⁺) and often lead to cleaner reactions with fewer side products compared to using diatomic halogens (Cl₂ and Br₂).
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Stepwise Halogenation: Performing the halogenation in two distinct steps provides better control over the regioselectivity, leveraging the directing effects of the substituents at each stage.
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic and Chromatographic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR, MS, and IR spectroscopy, along with HPLC analysis, provides a self-validating system.
Predicted Spectral Data:
| Technique | Expected Features |
| ¹H NMR (400 MHz, CDCl₃) | δ ~6.9-7.2 ppm (2H, aromatic protons, appearing as two distinct doublets or singlets depending on coupling); δ ~4.3 ppm (4H, multiplet or singlet, O-CH₂-CH₂-O protons). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~140-145 ppm (2C, C-O aromatic); δ ~115-125 ppm (4C, C-H, C-Br, C-Cl aromatic); δ ~64 ppm (2C, O-CH₂). |
| Mass Spec (EI) | M⁺ peaks showing a characteristic isotopic cluster due to Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1) at m/z 248, 250, 252. |
| IR (KBr Pellet) | ~3050-3100 cm⁻¹ (Ar C-H stretch); ~2850-2950 cm⁻¹ (Aliphatic C-H stretch); ~1580-1600 cm⁻¹ (Ar C=C stretch); ~1250-1280 cm⁻¹ (Asymmetric C-O-C stretch); ~700-800 cm⁻¹ (C-Cl stretch); ~600-700 cm⁻¹ (C-Br stretch). |
Analytical Workflow Protocol:
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Purity Assessment (HPLC): Dissolve a small sample in methanol/water. Inject onto a C18 reverse-phase HPLC column. Elute with a water/acetonitrile gradient. Purity is determined by the peak area percentage at a suitable wavelength (e.g., 254 nm).
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Identity Confirmation (LC-MS): Couple the HPLC output to a mass spectrometer. Confirm the molecular weight of the main peak corresponds to the expected isotopic pattern for C₈H₆BrClO₂.
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Structural Elucidation (NMR): Dissolve the purified sample in CDCl₃. Acquire ¹H and ¹³C NMR spectra. The number of signals, their chemical shifts, and splitting patterns should be consistent with the proposed structure.[5][6]
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Functional Group Analysis (IR): Prepare a KBr pellet or cast a thin film of the sample. Acquire an IR spectrum to confirm the presence of key functional groups.[7]
Caption: A comprehensive workflow for analytical validation.
Chemical Reactivity and Derivatization Potential
The reactivity of 5-Bromo-7-chloro-2,3-dihydro-benzodioxine is dominated by the aromatic ring. The interplay between the electron-donating dioxine ring and the electron-withdrawing halogens allows for selective functionalization.
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Electrophilic Aromatic Substitution: The remaining unsubstituted position on the aromatic ring (C8) is activated by the adjacent ether oxygen and is the most likely site for further substitution reactions like nitration or Friedel-Crafts acylation.
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Metal-Catalyzed Cross-Coupling: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective Suzuki, Stille, or Buchwald-Hartwig amination reactions at the C5 position, leaving the chlorine atom intact for potential subsequent transformations. This differential reactivity is a key feature for building molecular complexity.
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Lithiation/Grignard Formation: The bromine atom can be exchanged with lithium using an organolithium reagent (e.g., n-BuLi) at low temperatures, creating a nucleophilic species that can react with a variety of electrophiles.
Caption: Key reactive sites on the molecule for derivatization. (Image placeholder for molecular structure)
Applications in Drug Discovery and Development
Halogenated aromatic compounds are fundamental building blocks in medicinal chemistry. 5-Bromo-7-chloro-2,3-dihydro-benzodioxine serves as a scaffold that can be elaborated into more complex molecules for drug discovery programs.
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Scaffold for Library Synthesis: Its two distinct halogen handles allow for sequential and regioselective derivatization, making it an ideal starting point for creating diverse chemical libraries for high-throughput screening.
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Analogs of Bioactive Molecules: The 1,4-benzodioxine moiety is found in several approved drugs, such as Doxazosin. Related benzodiazepine structures have been investigated as tranquillizing agents.[8] The unique substitution pattern of this compound could be used to synthesize novel analogs of known drugs to explore structure-activity relationships (SAR).
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Intermediate for Complex Targets: It can serve as a key intermediate in the multi-step synthesis of complex natural products or designed therapeutic agents, including potential hypoglycemic drugs.[9]
Safety, Handling, and Storage
While no specific toxicology data exists for this compound, data from related halogenated aromatics should be used to establish safe handling procedures.[3][4]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2] Avoid contact with skin and eyes.[3] Practice good industrial hygiene; wash hands thoroughly after handling.
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First Aid:
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Skin Contact: Wash off with soap and plenty of water.
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Eye Contact: Flush eyes with water as a precaution for at least 15 minutes.[3]
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Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[2]
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Inhalation: Move to fresh air. If breathing is difficult, give artificial respiration.[3]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
5-Bromo-7-chloro-2,3-dihydro-benzodioxine is a well-defined chemical entity with significant potential as a building block for research in medicinal chemistry and organic synthesis. Its key attributes include a stable core, predictable physicochemical properties, and, most importantly, two differentially reactive halogen atoms that allow for selective, stepwise functionalization. This guide provides the foundational knowledge and practical workflows necessary for researchers to confidently synthesize, characterize, and utilize this versatile compound in their scientific endeavors.
References
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Stowell, J. C., Keith, D. R., & King, B. T. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses. Retrieved from [Link]
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Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]
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Eistetter, K., & Rist, G. (1979). 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. Xenobiotica, 9(8), 503-510. Retrieved from [Link]
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